FMK-MEA vs. SL0101: Superior Functional Potency in A549 Lung Cancer Cell Invasion Assay
In a direct head-to-head comparison, FMK-MEA at 6 μM reduced the invasive ability of A549 lung adenocarcinoma cells to approximately 40% of untreated control, an effect equivalent to that achieved by SL0101 at 25 μM [1]. This represents an approximately 4-fold lower concentration requirement for FMK-MEA to produce the same functional anti-invasive outcome.
| Evidence Dimension | Cell invasion (Matrigel assay) |
|---|---|
| Target Compound Data | 6 μM FMK-MEA reduces invasion to ~40% of control |
| Comparator Or Baseline | 25 μM SL0101 reduces invasion to ~40% of control |
| Quantified Difference | ~4-fold lower concentration (6 μM vs. 25 μM) |
| Conditions | A549 human lung adenocarcinoma cells, 48 h treatment, Matrigel invasion assay |
Why This Matters
Researchers can achieve equivalent anti-invasive effects at lower compound concentrations, reducing potential off-target toxicity and conserving valuable compound material in large-scale screens.
- [1] Li J, et al. The Prometastatic Ribosomal S6 Kinase 2-cAMP Response Element-binding Protein (RSK2-CREB) Signaling Pathway Up-regulates the Actin-binding Protein Fascin-1 to Promote Tumor Metastasis. J Biol Chem. 2013;288(45):32528-32538. Figure 6B. View Source
